molecular formula C8H11FN2 B1334979 N-(4-Fluorophenyl)ethylenediamine CAS No. 50622-51-0

N-(4-Fluorophenyl)ethylenediamine

Cat. No. B1334979
CAS RN: 50622-51-0
M. Wt: 154.18 g/mol
InChI Key: CSGVXMPCKSSCSY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)ethylenediamine is a derivative of ethylenediamine where one of the hydrogen atoms is substituted with a 4-fluorophenyl group. This modification potentially alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of related compounds to N-(4-Fluorophenyl)ethylenediamine has been reported in the literature. For instance, a compound with a similar backbone, N,N'-bis(1-phenylethanol)ethylenediamine, was synthesized and its inhibition efficiency against steel corrosion was studied . Another related compound, N,N'-bis(4-fluorobenzylidene)ethylenediamine, was synthesized and its crystal structure was determined . These studies provide insights into the methods that could potentially be applied to synthesize N-(4-Fluorophenyl)ethylenediamine.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-Fluorophenyl)ethylenediamine has been analyzed using various techniques. For example, the crystal structure of a copper(I) complex with N,N'-bis(4-fluorobenzylidene)ethylenediamine was determined using X-ray diffraction . This analysis revealed a distorted tetrahedral coordination polyhedron around the copper(I) ion. Such studies are crucial for understanding the molecular geometry and potential reactivity of N-(4-Fluorophenyl)ethylenediamine.

Chemical Reactions Analysis

The reactivity of ethylenediamine derivatives has been explored in several studies. The reaction of N,N,N'-trimethyl-N'-(trimethylsilyl)ethylenediamine with tetrafluorophosphoranes to yield azonium hexafluorophosphates demonstrates the potential for complex formation and the ability of ethylenediamine derivatives to participate in nucleophilic substitution reactions . This suggests that N-(4-Fluorophenyl)ethylenediamine could also engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives can be inferred from related compounds. For instance, the corrosion inhibition efficiency of N,N'-bis(1-phenylethanol)ethylenediamine was studied using electrochemical techniques, indicating that such compounds can interact with metal surfaces through adsorptive interactions . Additionally, the fluorometric determination of ethylenediamine using a beryllium-Schiff base complex suggests that derivatives of ethylenediamine can form fluorescent complexes, which could be relevant for the detection and analysis of N-(4-Fluorophenyl)ethylenediamine .

Scientific Research Applications

Synthesis and Cytotoxicity Studies

N-(4-Fluorophenyl)ethylenediamine has been utilized in the synthesis of various platinum(II) complexes. These complexes have been tested for their cytotoxic effects, cellular distribution, and interactions with DNA and proteins. For instance, mononuclear and dinuclear alkylamine derivatives of these complexes have shown strong binding to human serum albumin and displayed significant cytotoxic effects in certain conditions, such as when used in serum-free medium. These findings indicate their potential as therapeutic agents in cancer treatment (Kapp, Dullin, & Gust, 2006).

Fluorescent Sensing Applications

In another application, 1,2-diarylethylenediamines, which include derivatives of N-(4-Fluorophenyl)ethylenediamine, have been investigated as sensitive fluorogenic reagents for catecholamines like norepinephrine, epinephrine, and dopamine. This showcases their potential in analytical chemistry for detecting biologically significant molecules (Umegae, Nohta, & Ohkura, 1988).

Antitumor Activity

N-(4-Fluorophenyl)ethylenediamine-based platinum(II) complexes have also been noted for their strong antitumor activity. These compounds have been synthesized and tested on various cell lines, including breast cancer and leukemia cells, demonstrating significant inhibitory effects on tumor growth (Müller et al., 1989).

Chemical Sensor Development

This compound has been used in the development of chemical sensors. For example, a fluorescent metal sensor utilizing ethylenediamine functionalized quinacridone derivatives has been reported. This sensor demonstrated selective detection capabilities, indicating its application in analytical and environmental monitoring (Klein, Kaufmann, Schürch, & Reymond, 2001).

Stability and Cellular Uptake Studies

Studies have also focused on the stability and cellular uptake of these platinum(II) complexes, with particular attention to their application in combating specific types of cancer, like breast cancer. These studies not only contribute to understanding the mechanism of action of these compounds but also their potential therapeutic applications (Gust et al., 1998).

Future Directions

“N-(4-Fluorophenyl)ethylenediamine” and its related compounds have potential applications in various fields. For instance, they have been studied for their cytotoxicity, cellular distribution, and DNA and protein binding properties . Additionally, they have shown promising neuroprotective and anti-inflammatory properties , indicating potential for future research in these areas.

properties

IUPAC Name

N'-(4-fluorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVXMPCKSSCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198669
Record name N-(4-Fluorophenyl)ethylenediamine
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Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)ethylenediamine

CAS RN

50622-51-0
Record name N1-(4-Fluorophenyl)-1,2-ethanediamine
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Record name N-(4-Fluorophenyl)ethylenediamine
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Record name N-(4-Fluorophenyl)ethylenediamine
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Record name N-(4-fluorophenyl)ethylenediamine
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Record name N-(4-Fluorophenyl)ethylenediamine
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